![molecular formula C20H22N6O2 B2393225 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide CAS No. 2034351-91-0](/img/structure/B2393225.png)
4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The structure likely includes a pyrrolidine ring, a phenyl group, and a [1,2,4]triazolo[4,3-b]pyridazine group. The exact three-dimensional structure would depend on the stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring might undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Pyrrolidine derivatives generally have good solubility due to the polar nature of the pyrrolidine ring .Scientific Research Applications
- Triazole derivatives have been investigated for their antitumor properties. Among them, 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide has shown excellent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values indicate potent inhibition of cancer cell growth .
- While specific studies on the antibacterial activity of 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide are limited, its triazole structure suggests potential antibacterial effects .
- The synthesized non-glutamate analogues of 4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide demonstrated 4- to 7-fold higher antiviral activity than the commercial drug Pemetrexed against Newcastle disease virus (an avian paramyxovirus) .
Anticancer Activity
Antibacterial Potential
Antiviral Properties
Other Potential Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-oxo-4-phenyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-16(15-6-2-1-3-7-15)8-11-20(28)21-14-19-23-22-17-9-10-18(24-26(17)19)25-12-4-5-13-25/h1-3,6-7,9-10H,4-5,8,11-14H2,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCAZBWMISAFNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CCC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide |
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